

# 3-[4-(acetylamino)phenyl]acrylic acid CAS number 7152-04-7 properties

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## Compound of Interest

**Compound Name:** 3-[4-(Acetylamino)phenyl]acrylic acid

**Cat. No.:** B2930275

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An In-depth Technical Guide to **3-[4-(acetylamino)phenyl]acrylic Acid** (CAS 7152-04-7)

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## Executive Summary

This technical guide provides a comprehensive overview of **3-[4-(acetylamino)phenyl]acrylic acid** (also known as 4-acetamidocinnamic acid), CAS Number 7152-04-7. This compound is a member of the cinnamic acid family, a class of molecules widely recognized for their diverse biological activities and utility as synthetic scaffolds. This document details the compound's physicochemical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a reliable synthesis protocol, and discusses its applications as a pivotal intermediate in research and drug development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this versatile chemical building block.

## Molecular Identity and Physicochemical Properties

**3-[4-(acetylamino)phenyl]acrylic acid** is a derivative of cinnamic acid featuring an acetamido group at the para-position of the phenyl ring. This substitution significantly influences its electronic properties and potential for further chemical modification.

## Chemical Structure

The structure consists of a core phenyl ring substituted with an acrylic acid moiety and an N-acetyl group. The acrylic acid side chain typically exists in the more stable trans (E) configuration.

Caption: Figure 1. Chemical Structure of **3-[4-(acetylamino)phenyl]acrylic acid**.

## Core Properties

The key identifiers and physicochemical properties are summarized below. It is noteworthy that while this compound is commercially available as a synthetic reagent, extensive characterization data such as a specific melting point and pKa are not widely reported in the literature, underscoring its primary role as an intermediate rather than a final product.[\[1\]](#)

Property	Value	Source(s)
CAS Number	7152-04-7	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	205.21 g/mol	<a href="#">[2]</a>
IUPAC Name	(E)-3-(4-acetamidophenyl)prop-2-enoic acid	N/A
Synonyms	4-Acetamidocinnamic acid, N-Acetyl-p-aminocinnamic acid	<a href="#">[4]</a>
Appearance	Typically an off-white to pale yellow solid	General Supplier Data
Melting Point	Data not consistently reported in literature. Expected to be >200 °C based on similar structures.	N/A
Solubility	Expected to be sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.	Inferred from structure
pKa	Not experimentally reported. Estimated to be ~4.5, similar to other cinnamic acids, influenced by the electron-donating nature of the acetamido group.	Inferred from structure <a href="#">[5]</a>

## Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of **3-[4-(acetamino)phenyl]acrylic acid**. The following sections detail the expected spectral features based on its functional groups and data from analogous compounds.[\[6\]](#)[\[7\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups. The key vibrational bands are highly characteristic.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
3300-3200	N-H Stretch	Amide	The secondary amide N-H bond shows a characteristic stretching frequency.
3300-2500	O-H Stretch (broad)	Carboxylic Acid	Extensive hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band.
~1690	C=O Stretch	Carboxylic Acid	Carbonyl of the acid, typically at a lower frequency due to conjugation with the C=C bond and phenyl ring.
~1665	C=O Stretch (Amide I)	Amide	The amide carbonyl stretch is a strong, characteristic band.
~1625	C=C Stretch	Alkene	Conjugation with the phenyl ring and carbonyl group lowers the frequency of the alkene stretch.
~1595, ~1510	C=C Stretch	Aromatic Ring	Characteristic skeletal vibrations of the benzene ring.
~1540	N-H Bend (Amide II)	Amide	A characteristic band for secondary amides, resulting from a mix of N-H bending and C-N stretching.

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~980

=C-H Bend

Trans Alkene

The out-of-plane bend for a trans-disubstituted alkene is a strong, diagnostically useful peak.

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## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for structural elucidation. The expected spectra in a solvent like DMSO-d<sub>6</sub> are detailed below.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Proton Assignment	Rationale
~12.3	Broad Singlet	1H	-COOH	The acidic proton is typically deshielded and often broad due to chemical exchange.
~10.2	Singlet	1H	-NH-	The amide proton signal is a sharp singlet.
~7.65	Doublet	2H	Ar-H (ortho to acrylic)	These aromatic protons are deshielded by the adjacent acrylic acid group. They appear as a doublet due to coupling with their meta neighbors.
~7.55	Doublet, $J \approx 16$ Hz	1H	Ar-CH=	The vinyl proton alpha to the aromatic ring is deshielded and split into a doublet by the other vinyl proton. The large coupling constant confirms the trans geometry.

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~7.50	Doublet	2H	Ar-H (ortho to amide)	These aromatic protons are shielded relative to their counterparts and appear as a doublet.
~6.45	Doublet, $J \approx 16$ Hz	1H	=CH-COOH	The vinyl proton beta to the aromatic ring is less deshielded and is split into a doublet by the alpha vinyl proton.
~2.05	Singlet	3H	-CH <sub>3</sub>	The methyl protons of the acetyl group appear as a sharp singlet.

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<sup>13</sup>C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~168.5	Amide C=O	The amide carbonyl carbon is characteristically found in this region.
~167.5	Carboxylic Acid C=O	The acid carbonyl carbon is also highly deshielded.
~142.0	Ar-CH=	The vinyl carbon attached to the phenyl ring.
~141.5	Ar-C-NH	The aromatic carbon atom bonded to the nitrogen of the amide group.
~129.5	Ar-CH (ortho to acrylic)	Aromatic methine carbons.
~129.0	Ar-C-CH=	The aromatic carbon atom bonded to the acrylic acid group.
~119.0	=CH-COOH	The vinyl carbon attached to the carboxylic acid group.
~118.5	Ar-CH (ortho to amide)	Aromatic methine carbons, shielded by the amide group.
~24.0	-CH <sub>3</sub>	The methyl carbon of the acetyl group.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a clear molecular ion peak ( $M^+$ ) and predictable fragmentation patterns.

- Molecular Ion ( $M^+$ ):  $m/z = 205$
- Key Fragments:
  - $m/z = 188$   $[M - OH]^+$ : Loss of a hydroxyl radical.

- $m/z = 163 [M - C_2H_2O]^+$ : Loss of ketene from the acetyl group.
- $m/z = 146 [M - COOH - CH_3]^+$ : Loss of the carboxyl group and a methyl radical.
- $m/z = 120$ : Corresponding to the 4-vinylaniline cation radical.

## Synthesis Protocol: Knoevenagel-Doebner Condensation

The most direct and reliable synthesis of **3-[4-(acetylamino)phenyl]acrylic acid** is via the Knoevenagel-Doebner condensation.<sup>[8]</sup> This reaction involves the condensation of 4-acetamidobenzaldehyde with malonic acid, catalyzed by a base, followed by in-situ decarboxylation.<sup>[4]</sup>

## Causality and Mechanistic Insight

The Knoevenagel-Doebner condensation is a cornerstone of C-C bond formation.<sup>[9]</sup>

- Catalyst Role: Pyridine serves as both a weakly basic solvent and catalyst. Piperidine, a stronger secondary amine base, is added in catalytic amounts to deprotonate malonic acid, forming a nucleophilic enolate.<sup>[10]</sup>
- Condensation: This enolate attacks the electrophilic carbonyl carbon of 4-acetamidobenzaldehyde.
- Dehydration & Decarboxylation: The resulting aldol-type adduct readily dehydrates to form a more stable, conjugated system. When heated in pyridine, the intermediate dicarboxylic acid undergoes decarboxylation to yield the final trans-cinnamic acid derivative.<sup>[8]</sup>

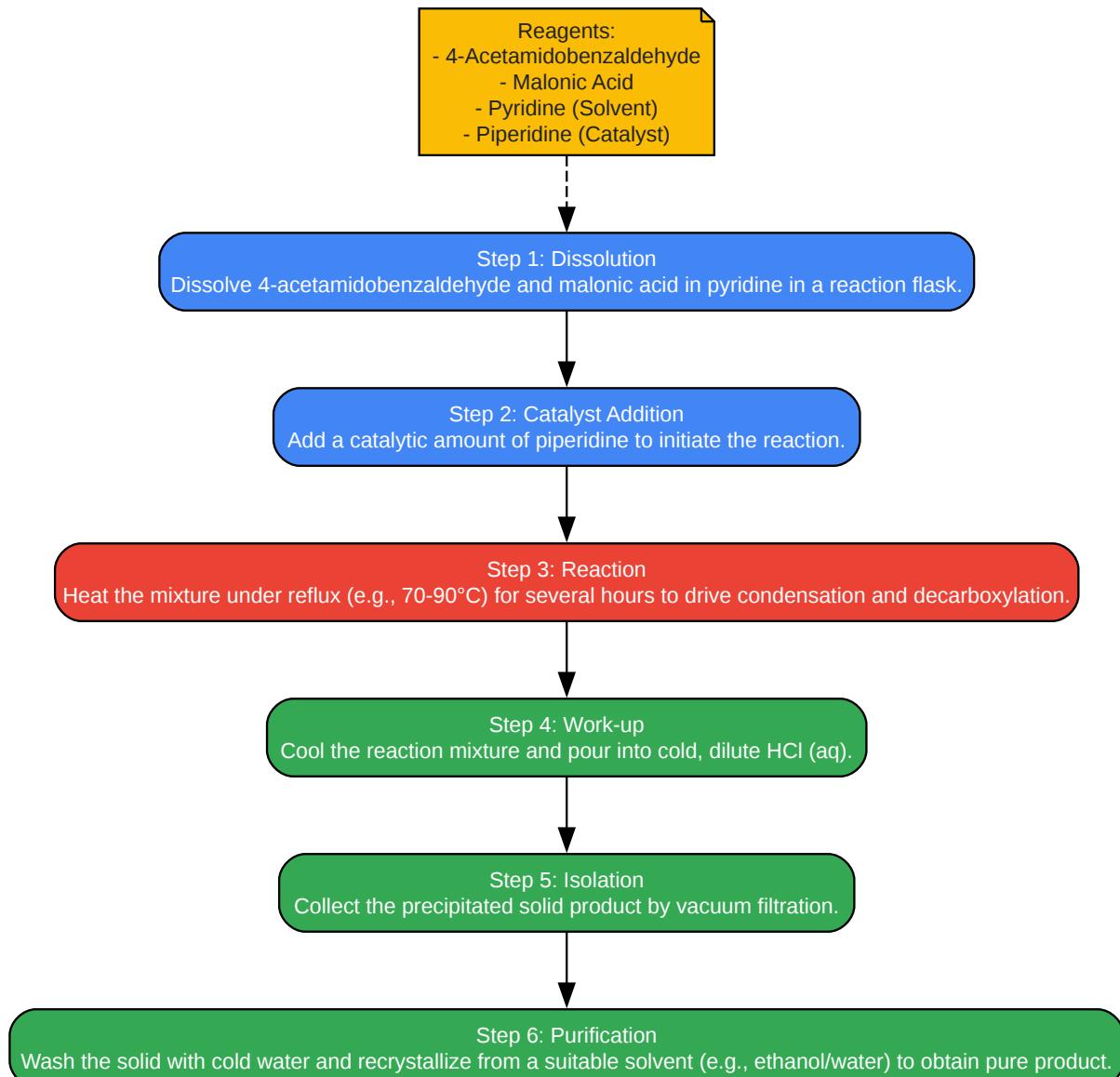


Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation

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Caption: Figure 2. Synthesis Workflow via Knoevenagel-Doebner Condensation.

## Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful execution will yield a product whose spectroscopic data matches the profile described in Section 2.0.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetamidobenzaldehyde (1.0 eq) and malonic acid (1.3 eq).
- **Solvent Addition:** Add anhydrous pyridine (approx. 3-4 mL per gram of aldehyde) to dissolve the solids.
- **Catalyst Addition:** Add piperidine (approx. 0.1 eq) to the mixture.
- **Heating:** Heat the reaction mixture to reflux (approx. 90°C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate:hexanes), observing the consumption of the aldehyde.
- **Quenching and Precipitation:** After cooling to room temperature, slowly pour the dark reaction mixture into a beaker containing a stirred solution of cold 10% aqueous hydrochloric acid. A solid precipitate should form immediately.
- **Isolation:** Allow the suspension to stir in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
- **Washing:** Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
- **Drying and Purification:** Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from an ethanol/water mixture.

## Applications in Research and Drug Development

While specific FDA-approved applications for **3-[4-(acetylamino)phenyl]acrylic acid** are not documented, its value lies in its role as a versatile synthetic intermediate. The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.[\[7\]](#)[\[11\]](#)[\[12\]](#)

## Role as a Synthetic Intermediate

The molecule possesses three key handles for chemical modification: the carboxylic acid, the alkene, and the aromatic ring, making it an ideal starting point for building more complex molecules.[13]

- Carboxylic Acid: Can be readily converted into esters, amides, or acid chlorides, allowing for linkage to other molecules or pharmacophores.[14]
- Alkene: Can undergo hydrogenation to produce the saturated propanoic acid derivative or be subjected to various addition reactions.
- Aromatic Ring: The acetamido group can be hydrolyzed back to a primary amine, which can then be used in a wide range of reactions (e.g., diazotization, amide coupling, reductive amination).

This versatility makes it a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[15]

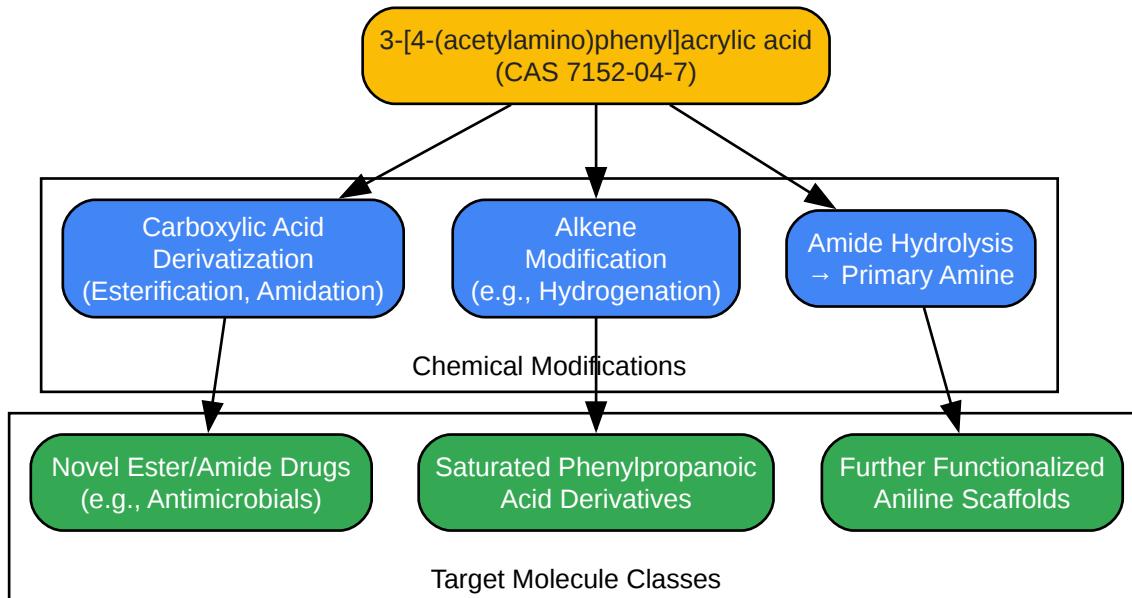


Figure 3. Role as a Versatile Chemical Scaffold

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